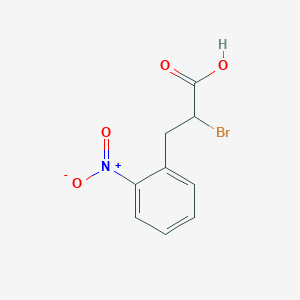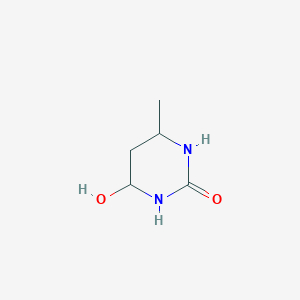
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C5H8N2O2. This compound is known for its unique structure, which includes a hydroxyl group at the 4th position and a methyl group at the 6th position on the tetrahydropyrimidinone ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyltetrahydropyrimidin-2(1H)-one.
Reduction: Formation of 4-hydroxy-6-methyldihydropyrimidine.
Substitution: Formation of 4-chloro-6-methyltetrahydropyrimidin-2(1H)-one or 4-methyl-6-methyltetrahydropyrimidin-2(1H)-one.
Applications De Recherche Scientifique
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with an amino group at the 2nd position.
6-Methyluracil: Similar structure but lacks the hydroxyl group at the 4th position.
4-Hydroxy-2-methylpyrimidine: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one is unique due to the presence of both a hydroxyl group at the 4th position and a methyl group at the 6th position. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23048-84-2 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
4-hydroxy-6-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-4(8)7-5(9)6-3/h3-4,8H,2H2,1H3,(H2,6,7,9) |
Clé InChI |
HQPRHSQOSCDQCE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



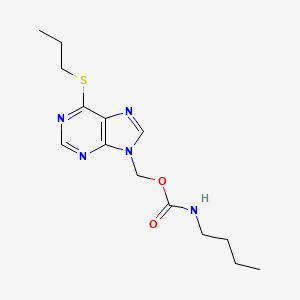
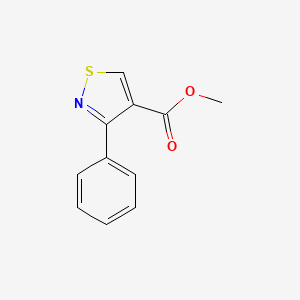
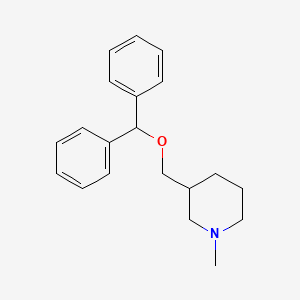
phosphanium chloride](/img/structure/B14716299.png)

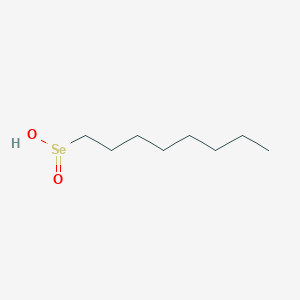
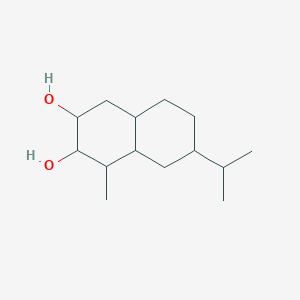
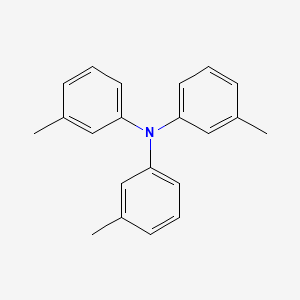
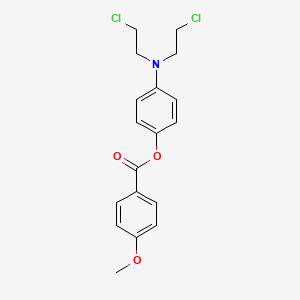
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
